Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminomethyl group and a benzyl group attached to a cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide typically involves several steps:
Catalytic Hydrogenation: The process begins with the catalytic hydrogenation of 4-hydroxybenzoic acid to produce 4-hydroxycyclohexyl formic acid.
Esterification: The 4-hydroxycyclohexyl formic acid is then esterified to form 4-hydroxycyclohexyl formic ether.
Oxidation: The ester undergoes oxidation to yield 4-oxo cyclohexyl formic ether.
Condensation: The 4-oxo cyclohexyl formic ether is condensed with nitromethane to produce 4-nitryl methylene cyclohexyl formic ether.
Catalytic Hydrogenation: This intermediate is then subjected to catalytic hydrogenation to form 4-aminomethyl cyclohexyl formic ether.
Hydrolysis: Finally, hydrolysis and conversion yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of ruthenium catalysts in the presence of strong acids or alkalis as solvents. This method allows for high yield and efficient production .
Chemical Reactions Analysis
Types of Reactions
Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of catalytic hydrogenation.
Substitution: Substitution reactions are common, especially involving the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Catalytic hydrogenation typically uses hydrogen gas and a metal catalyst such as palladium or ruthenium.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide has numerous scientific research applications:
Mechanism of Action
The mechanism of action of Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. It competitively inhibits the activation of plasminogen to plasmin, thereby reducing fibrinolysis . This mechanism is similar to that of other antifibrinolytic agents, such as tranexamic acid .
Comparison with Similar Compounds
Similar Compounds
Tranexamic Acid: A well-known antifibrinolytic agent with a similar mechanism of action.
Aminocaproic Acid: Another antifibrinolytic agent, though less potent than tranexamic acid.
Uniqueness
Trans-4-(Aminomethyl)-N-benzylcyclohexane-1-carboxamide is unique due to its specific structure, which allows for a broader range of applications compared to similar compounds. Its benzyl group provides additional binding sites, enhancing its efficacy in various applications .
Properties
Molecular Formula |
C15H22N2O |
---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-(aminomethyl)-N-benzylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H22N2O/c16-10-12-6-8-14(9-7-12)15(18)17-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) |
InChI Key |
LPVJOADONGWFPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.